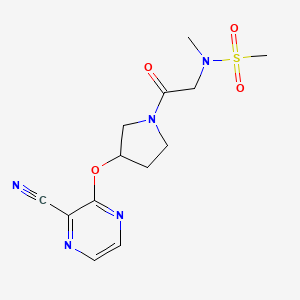
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, also known as 5-HT2A receptor agonist, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves binding to the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which is a G protein-coupled receptor that is found in the central nervous system. This binding leads to the activation of various intracellular signaling pathways, which can have a wide range of effects on cellular function.
Biochemische Und Physiologische Effekte
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been found to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and modulation of neuronal activity. These effects can be used to study a wide range of biological processes, including learning and memory, mood regulation, and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine in lab experiments is its high affinity for the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which allows for precise and specific targeting of this receptor. However, one limitation of this compound is its potential for off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, including studies of its effects on other receptor systems, investigations of its potential therapeutic applications, and exploration of its use as a tool for understanding the structure and function of the central nervous system. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves several steps, including the preparation of starting materials and the use of various chemical reactions. One common method involves the use of a Grignard reagent to react with an appropriate aldehyde, followed by reduction and purification steps.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been used in a wide variety of scientific research applications, including studies of the central nervous system, drug discovery, and pharmacology. This compound has been found to have a high affinity for the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which is involved in a number of important physiological processes.
Eigenschaften
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGMPHOYKKJHT-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)
![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)
![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)


![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)